molecular formula C8H7BrClNO2 B1430159 Methyl 3-(bromomethyl)-4-chloropicolinate CAS No. 1823951-74-1

Methyl 3-(bromomethyl)-4-chloropicolinate

Cat. No. B1430159
CAS RN: 1823951-74-1
M. Wt: 264.5 g/mol
InChI Key: MULIZQKYVXIKQM-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-chloropicolinate, also known as BMCP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. BMCP is a member of the picolinic acid family and is a halogenated derivative of picolinic acid.

Scientific Research Applications

Allylation of Ketones

Methyl 3-(bromomethyl)-4-chloropicolinate has been used in the allylation of structurally diverse ketones . This process has been demonstrated to be efficient and offers the possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds .

Synthesis of Bioactive Unsaturated Lactones

This compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo [f]coumarin and its derivatives . The synthesized benzo [f]coumarin derivatives have been found to exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

Allylation of Azomethines

Methyl 3-(bromomethyl)-4-chloropicolinate has been used in the allylation of azomethines . This process allows the formation of a new carbon–carbon bond and extends the carbon backbone. The resulting homoallylamines are important intermediates in the synthesis of a wide range of products, including biologically active compounds .

Synthesis of Biologically Active Compounds

The synthetic potential of Methyl 3-(bromomethyl)-4-chloropicolinate has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Modification of Benzo [f]coumarin Derivatives

Methyl 3-(bromomethyl)-4-chloropicolinate has been used to modify benzo [f]coumarin derivatives at the keto group via Barbier allylation . This modification aims at the subsequent formation of a lactone fragment .

Organic Synthesis of Other Chemicals

Methyl 3-(bromomethyl)-4-chloropicolinate is used in organic synthesis of other chemicals . This broad application makes it a valuable tool in the field of organic chemistry .

Mechanism of Action

properties

IUPAC Name

methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIZQKYVXIKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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